DL-LYSINE:2HCL (4,4,5,5-D4,)
CAS No.:
Cat. No.: VC3685440
Molecular Formula:
Molecular Weight: 223.13
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 223.13 |
|---|
Introduction
Chemical Structure and Properties
Molecular Identification
DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterated variant of the essential amino acid lysine. It is specifically labeled with four deuterium atoms at positions 4 and 5 of its carbon chain, creating a stable isotope-labeled compound. The dihydrochloride salt formation improves stability and solubility for research applications. This compound is registered with CAS number 284664-88-6, distinguishing it from the unlabeled lysine dihydrochloride (CAS: 617-68-5) . The compound maintains the fundamental amino acid structure while incorporating isotopic labeling, making it ideal for mass spectrometry-based research where distinguishing identical peptides from different experimental conditions is critical.
Structural Characteristics
The molecular formula of DL-Lysine-4,4,5,5-d4 dihydrochloride is C₆D₄H₁₀N₂O₂·2HCl, sometimes represented as C₆D₄H₁₀N₂O₂·2ClH in chemical databases . The structure features the standard amino acid backbone with an amine group (-NH₂), a carboxylic acid group (-COOH), and a distinctive side chain with four deuterium atoms replacing hydrogens at the 4th and 5th carbon positions. The IUPAC name is 2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride, which precisely describes its structural composition .
The compound can be represented in various chemical notations:
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SMILES: Cl.Cl.[2H]C([2H])(CN)C([2H])([2H])CC(N)C(=O)O
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InChI: InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;;
Physical and Chemical Properties
DL-Lysine-4,4,5,5-d4 dihydrochloride possesses specific physical and chemical properties that make it suitable for research applications. Table 1 summarizes these key properties:
Table 1: Physical and Chemical Properties of DL-Lysine-4,4,5,5-d4 Dihydrochloride
The compound's deuterium atoms remain stable under normal laboratory conditions, which is crucial for its reliable use in isotopic labeling studies. Like regular lysine, it maintains amino acid functionality with reactive amine and carboxyl groups, though with the added feature of deuterium labeling that creates a specific mass difference detectable by mass spectrometry instruments .
Synthesis and Production
The synthesis of DL-Lysine-4,4,5,5-d4 dihydrochloride involves specialized techniques to incorporate deuterium atoms at specific positions in the lysine molecule. Commercial production typically follows controlled synthetic pathways that ensure isotopic purity and positional specificity of the deuterium labeling. The manufacturing process must achieve high isotopic enrichment (typically >98% deuterium at the labeled positions) to ensure reliable performance in analytical applications .
Commercially, this compound is produced by specialized chemical suppliers that focus on isotope-labeled compounds for research applications. The production requires expertise in organic synthesis and careful quality control to ensure consistent deuterium incorporation. Manufacturers typically employ sophisticated analytical techniques to verify the positional specificity of deuterium labeling and to confirm the absence of unlabeled or partially labeled contaminants .
Applications in Scientific Research
Role in Proteomics
DL-Lysine-4,4,5,5-d4 dihydrochloride plays a crucial role in proteomics research, particularly in quantitative protein analysis. The deuterium labeling creates a predictable mass shift that can be detected by mass spectrometry instruments, allowing researchers to differentiate between otherwise identical peptides derived from different experimental conditions. This capability is fundamental to comparative proteomics studies, where understanding changes in protein abundance between different states is a primary research objective .
The compound's unique labeling pattern makes it particularly valuable for studies involving tryptic digestion of proteins, as trypsin cleaves peptides at lysine and arginine residues. When cells incorporate the deuterated lysine into their proteins, each lysine-containing peptide will carry the mass shift, providing a convenient marker for quantitative analysis .
Stable Isotope Labeling Applications
One of the most significant applications of DL-Lysine-4,4,5,5-d4 dihydrochloride is in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) experiments. This technique involves the metabolic incorporation of isotope-labeled amino acids into cellular proteins during cell growth and division. Cells grown in media containing DL-Lysine-4,4,5,5-d4 dihydrochloride will incorporate the deuterated lysine into all newly synthesized proteins .
The SILAC approach offers several advantages for proteomics research:
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Complete labeling: When cells are grown for multiple generations in media containing the labeled amino acid, essentially 100% of the proteins will incorporate the label, ensuring comprehensive analysis .
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Multiplex capabilities: Different isotopes or combinations of isotope-labeled amino acids can be used to analyze multiple experimental conditions simultaneously .
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Quantitative precision: The direct incorporation of labels during protein synthesis eliminates variations that might arise from chemical labeling approaches, providing more accurate quantitation .
Mass Spectrometry Applications
In mass spectrometry-based proteomics, DL-Lysine-4,4,5,5-d4 dihydrochloride creates a mass shift of +4 Da in lysine-containing peptides, which is readily detectable by most modern mass spectrometers. This mass difference allows researchers to distinguish and quantify peptides from different experimental conditions within the same analysis, reducing technical variability and improving quantitative accuracy .
The compound's applications extend to various proteomics workflows:
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Differential expression analysis: Comparing protein abundance between control and experimental conditions
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Protein turnover studies: Measuring the synthesis and degradation rates of proteins
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Interaction proteomics: Identifying and quantifying protein-protein interactions
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Cell-specific labeling: When combined with cell-specific labeling approaches, enabling the study of protein dynamics in complex multicellular systems
The compound is typically supplied as a lyophilized (freeze-dried) preparation and should be stored at room temperature in a dry environment, protected from light and moisture . Proper storage ensures the stability of the compound and maintains its isotopic integrity for research applications. When preparing solutions for cell culture applications, sterile filtration is recommended to maintain sterility in cell culture systems .
Research Findings and Current Applications
Current research utilizing DL-Lysine-4,4,5,5-d4 dihydrochloride focuses primarily on quantitative proteomics and the study of protein dynamics in cellular systems. The compound's ability to create a distinct mass signature has made it valuable for tracking protein synthesis, degradation, and modification under various experimental conditions .
In cell-specific labeling studies, researchers have combined isotope-labeled amino acids with specialized enzymes to achieve selective labeling of specific cell populations within complex tissues or co-culture systems. This approach allows for the investigation of cell-cell communication and the influence of the microenvironment on protein expression patterns .
The development of increasingly sensitive mass spectrometry techniques has expanded the applications of isotope-labeled amino acids like DL-Lysine-4,4,5,5-d4 dihydrochloride. Advanced instruments can now detect subtle changes in protein abundance with high precision, enabling researchers to identify even small perturbations in cellular proteomes in response to various stimuli .
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